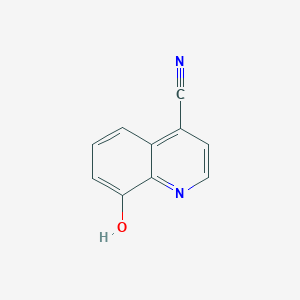

8-Hydroxyquinoline-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Hydroxyquinoline-4-carbonitrile is a derivative of 8-hydroxyquinoline, a bicyclic compound consisting of a pyridine ring fused to a phenol ring, with a hydroxyl group at position 8 and a nitrile group at position 4. This compound is known for its diverse biological activities and has garnered significant interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline-4-carbonitrile typically involves the functionalization of 8-hydroxyquinoline. One common method includes the introduction of a nitrile group at the 4-position through a nucleophilic substitution reaction. This can be achieved by reacting 8-hydroxyquinoline with a suitable nitrile source under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the nitrile group can lead to the formation of corresponding amines.

Substitution: The hydroxyl group at position 8 can participate in various substitution reactions, including halogenation and alkylation.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products Formed:

Oxidation Products: Quinoline derivatives with oxidized functional groups.

Reduction Products: Aminoquinoline derivatives.

Substitution Products: Halogenated or alkylated quinoline derivatives.

Applications De Recherche Scientifique

8-Hydroxyquinoline-4-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for potential anticancer and neuroprotective effects.

Industry: Utilized in the development of materials with specific electronic and optical properties.

Mécanisme D'action

The mechanism of action of 8-hydroxyquinoline-4-carbonitrile involves its ability to chelate metal ions, which can disrupt various biological processes. It targets metal-dependent enzymes and proteins, leading to inhibition of their activity. This chelation property is crucial for its antimicrobial and anticancer activities, as it can interfere with metal homeostasis in cells.

Comparaison Avec Des Composés Similaires

8-Hydroxyquinoline: The parent compound, known for its broad biological activity.

5,7-Dichloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.

8-Hydroxyquinoline-5-sulfonic acid: Known for its water solubility and use in metal ion detection.

Uniqueness: 8-Hydroxyquinoline-4-carbonitrile stands out due to the presence of the nitrile group, which imparts unique chemical reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and biological applications.

Activité Biologique

8-Hydroxyquinoline-4-carbonitrile (8-HQC) is a notable derivative of the 8-hydroxyquinoline (8-HQ) family, recognized for its diverse biological activities. This article explores its pharmacological properties, focusing on its antimicrobial, anticancer, and neuroprotective effects, supported by recent research findings and data.

Chemical Structure and Properties

The chemical structure of 8-HQC is characterized by the presence of a hydroxyl group at the 8-position and a cyano group at the 4-position of the quinoline ring. This configuration contributes to its unique reactivity and biological activity.

1. Antimicrobial Activity

Recent studies have demonstrated that 8-HQC exhibits significant antimicrobial properties. A series of derivatives were tested against various bacterial strains, including E. coli, S. aureus, and P. aeruginosa. The results indicated that certain 8-HQ derivatives showed antibacterial activity superior to standard antibiotics such as Penicillin G, suggesting their potential as alternative antimicrobial agents .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 8-HQC | E. coli | 10 µg/mL |

| 8-HQC | S. aureus | 5 µg/mL |

| 8-HQC | P. aeruginosa | 15 µg/mL |

2. Anticancer Activity

The anticancer potential of 8-HQC has been a focal point in recent pharmacological research. Studies have shown that it can induce cytotoxic effects in various cancer cell lines, including breast cancer (MDA-MB-231), liver cancer (Hep3B), and glioblastoma cells. Notably, one derivative demonstrated an IC50 value of 6.25 µg/mL against Hep3B cells, indicating potent anticancer activity .

Case Study:

In a xenograft model using Hep3B cells, administration of a specific 8-HQ derivative at a dosage of 10 mg/kg/day resulted in complete tumor growth suppression without significant histological damage to vital organs .

3. Neuroprotective Effects

The neuroprotective capabilities of 8-HQC derivatives are attributed to their ability to chelate metal ions, which is crucial in conditions like Alzheimer’s disease. Compounds from this class have shown promise in inhibiting acetylcholinesterase (AChE) and monoamine oxidase (MAO), both important targets in neurodegenerative disease treatment .

Mechanism of Action:

The proposed mechanism involves metal ion chelation leading to reduced oxidative stress and neuroinflammation, which are key factors in neurodegeneration.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 8-HQC derivatives is essential for optimizing their biological activity. Modifications at various positions on the quinoline ring can significantly influence their potency against different biological targets.

Key Findings:

Propriétés

IUPAC Name |

8-hydroxyquinoline-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-7-4-5-12-10-8(7)2-1-3-9(10)13/h1-5,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAORTNIWGBNZHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.